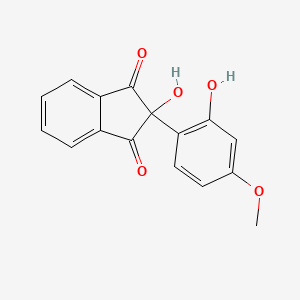![molecular formula C11H13N3O2 B14476642 Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate CAS No. 69395-94-4](/img/structure/B14476642.png)
Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This reaction can be carried out under mild conditions, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step processes that include the formation of key intermediates, followed by cyclization and functionalization steps. The use of microwave-assisted synthesis and solvent-free conditions has been explored to improve efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, such as N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.
Applications De Recherche Scientifique
Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity or receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cyanoacrylate: Known for its use in adhesives and medical applications.
Imidazole derivatives: A broad class of compounds with diverse biological activities and applications.
Uniqueness
Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate is unique due to its specific structure, which combines the properties of both cyano and imidazole functional groups
Propriétés
Numéro CAS |
69395-94-4 |
|---|---|
Formule moléculaire |
C11H13N3O2 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
ethyl 3-[1-(2-cyanoethyl)imidazol-4-yl]prop-2-enoate |
InChI |
InChI=1S/C11H13N3O2/c1-2-16-11(15)5-4-10-8-14(9-13-10)7-3-6-12/h4-5,8-9H,2-3,7H2,1H3 |
Clé InChI |
XQJCFMTZYRYZAF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC1=CN(C=N1)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)-](/img/structure/B14476581.png)
![2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol](/img/structure/B14476582.png)

![5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one](/img/structure/B14476593.png)
![N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine](/img/structure/B14476611.png)
![{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane](/img/structure/B14476616.png)



![1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14476632.png)

![1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine](/img/structure/B14476636.png)
![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)
